5-HT1A Affinity vs. 5-MeO-MiPT
5-MeO-NiPT exhibits approximately 1.6-fold higher affinity for the human 5-HT1A receptor compared to its N-methyl analog 5-MeO-MiPT. In radioligand binding competition assays using [³H]8-OH-DPAT at human 5-HT1A receptors, 5-MeO-NiPT displays a Ki of 15.7 ± 2.3 nM, whereas 5-MeO-MiPT shows a Ki of 24.8 ± 7.6 nM [1]. This affinity difference positions 5-MeO-NiPT as a more potent 5-HT1A agonist among N-alkyl 5-methoxytryptamines, an important consideration for studies focused on 5-HT1A-mediated signaling pathways.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 15.7 ± 2.3 nM |
| Comparator Or Baseline | 5-MeO-MiPT: 24.8 ± 7.6 nM |
| Quantified Difference | 1.6-fold higher affinity (lower Ki) for 5-MeO-NiPT |
| Conditions | Radioligand binding competition assay; human 5-HT1A receptor; [³H]8-OH-DPAT |
Why This Matters
Investigators requiring enhanced 5-HT1A engagement with minimal N-substituent bulk should select 5-MeO-NiPT over 5-MeO-MiPT to achieve greater potency at this receptor subtype.
- [1] Glatfelter GC, Clark AA, Cavalco NG, et al. Structure-activity relationships for a series of 5-methoxytryptamine analogs at serotonin receptors. Molecular Psychiatry. 2024. View Source
